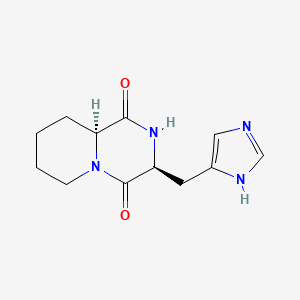

Histidylproline diketopiperazine

Description

Historical Context of Discovery and Initial Characterization

The journey of understanding cHP began with its identification as a metabolite of the hypothalamic thyrotropin-releasing hormone (TRH). nih.govnih.gov It was first characterized as an active cyclic dipeptide after being detected in human urine in 1965. researchgate.net Early research in the 1980s established that cHP is formed from the enzymatic breakdown of TRH. nih.gov

Initially, cHP was discovered in the brain, where it was recognized for its structural relationship to TRH. researchgate.netnih.gov This led to investigations into its distribution and function, distinguishing it from its precursor hormone. Studies using immunological methods revealed that while TRH is concentrated in synaptosomes, cHP is not, suggesting it does not function as a classical neurotransmitter. nih.gov This initial characterization set the stage for decades of research to uncover the unique biological roles of cHP, separate from its origin as a TRH metabolite.

Significance as an Endogenous Cyclic Dipeptide in Biological Systems

Subsequent research has established that cHP is an endogenous compound found in a wide array of organisms and tissues, highlighting its biological importance. nih.govmdpi.com In humans, it is present in the brain, spinal cord, blood, cerebrospinal fluid (CSF), and the gastrointestinal tract. nih.gov Its levels have been observed to fluctuate in states of health and disease, indicating its active role in physiological processes. nih.gov

The significance of cHP extends beyond mammals. Recently, it has been identified as an endogenous metabolite in plants, such as Arabidopsis, where it appears to accumulate in response to various stress conditions. oup.com

The biosynthesis of cHP primarily occurs from the precursor of TRH. mdpi.com However, studies have shown a distribution of cHP that is qualitatively different from that of TRH, suggesting that not all cHP is derived exclusively from the breakdown of TRH, pointing to independent origins and functions. nih.govnih.gov For instance, in the rat hypothalamus, the highest concentrations of cHP are found in the anterior and paraventricular nuclei, whereas TRH concentrations are highest in the ventromedial and arcuate nuclei. nih.gov Furthermore, in the human fetal pancreas, cHP immunoreactivity is found in glucagon-containing A cells, while TRH is located in B cells. nih.gov

The biological activities of cHP are diverse. It plays a role in numerous regulatory processes, including influencing the entero-insular axis as a gut peptide and contributing to the control of high blood glucose levels. nih.govmdpi.com

Table 1: Distribution of Histidylproline (B549896) Diketopiperazine (cHP) in Human and Animal Tissues

| Tissue/Fluid | Organism | Finding | Reference |

|---|---|---|---|

| Brain | Human, Rat | Endogenously present; highest concentrations in anterior and paraventricular nuclei in rats. | nih.govnih.gov |

| Spinal Cord | Human | Endogenously present. | nih.gov |

| Blood | Human | Endogenously present. | nih.gov |

| Cerebrospinal Fluid (CSF) | Human | Endogenously present. | nih.gov |

| Gastrointestinal Tract | Human | Endogenously present; suggested to act as a gut peptide. | nih.govnih.gov |

| Pancreas | Human Fetus | Found in glucagon-containing A cells. | nih.gov |

| Pituitary Gland | Rat | High localization of cHP. | nih.gov |

| Semen | Human | Endogenously present. | nih.gov |

Overview of Research Trajectory and Evolution of Understanding

The scientific understanding of Histidylproline Diketopiperazine has evolved significantly from its initial discovery. Once considered merely a degradation product of TRH, it is now recognized as a bioactive molecule with its own distinct physiological profile. nih.govnih.gov

The research trajectory can be summarized in the following phases:

Discovery as a TRH Metabolite: Early studies focused on cHP's identity as a product of TRH metabolism. nih.gov

Mapping Distribution: Investigations then expanded to map its presence throughout the central nervous system and other parts of the body, revealing a distribution pattern distinct from TRH. nih.govnih.gov This was a pivotal step, suggesting that cHP has functions independent of its precursor.

Functional Characterization: Research began to uncover the diverse biological activities of cHP. It was found to exert multiple effects in the central nervous system, including roles in thermoregulation and prolactin release. nih.gov A significant area of focus became its neuroprotective functions, first reported in the context of spinal cord injuries. researchgate.netnih.gov

Mechanistic Insights: More recent studies have delved into the molecular mechanisms underlying cHP's effects. Evidence suggests it functions as an antioxidant and anti-inflammatory agent. nih.govoup.com This includes its ability to enhance the expression of antioxidant protections at the cellular level and modulate pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netoup.commdpi.com

Therapeutic Potential: The evolution of understanding has led to the current exploration of cHP and its synthetic isomers as potential therapeutic agents, particularly for neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com

This progression from a metabolic byproduct to a multifunctional signaling molecule illustrates a dynamic and expanding field of research, with future studies poised to further elucidate the therapeutic applications of this remarkable cyclic dipeptide. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUGCPAQTUSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866301 | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4257-92-5, 53109-32-3 | |

| Record name | Hexahydro-3-(1H-imidazol-5-ylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4257-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis, Metabolism, and Endogenous Presence of Histidylproline Diketopiperazine

Biosynthetic Pathways and Precursors

The formation of histidylproline (B549896) diketopiperazine is a multi-step process involving both enzymatic and non-enzymatic reactions. While its derivation from TRH is a well-established pathway, research suggests this is not the sole source of its endogenous presence.

A primary and well-documented source of histidylproline diketopiperazine is the metabolic breakdown of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). nih.govnih.govphysiology.orgresearchgate.net TRH, a hypothalamic neurohormone, undergoes limited proteolysis to yield cyclo(His-Pro). nih.govnih.gov This metabolic conversion is a key step in the biological lifecycle of TRH. physiology.orgresearchgate.netnih.govmdpi.com The enzymatic degradation of TRH in vivo leads to the production of other bioactive peptides, including cyclo(His-Pro). physiology.org

However, studies analyzing the regional distribution of cyclo(His-Pro) and TRH in the brain have indicated no clear precursor-product relationship, suggesting that the concentration of TRH does not always correlate with the concentration of cyclo(His-Pro) in various brain regions. nih.gov This observation has led to the hypothesis that cyclo(His-Pro) may be produced from precursors other than TRH. researchgate.net

The initial and rate-limiting step in the conversion of TRH to this compound is catalyzed by the enzyme pyroglutamyl aminopeptidase (B13392206). researchgate.netnih.govresearchgate.net This enzyme specifically cleaves the pyroglutamyl residue from the N-terminus of TRH. researchgate.net The action of pyroglutamyl aminopeptidase on TRH (pGlu-His-ProNH2) results in the formation of the dipeptide intermediate, His-Pro-NH2. researchgate.net

Furthermore, research has shown that pyroglutamyl aminopeptidase can also act on TRH-Gly (pGlu-His-Pro-Gly), a precursor to TRH. researchgate.net This enzymatic action produces His-Pro-Gly, which can then be converted to cyclo(His-Pro). researchgate.net This suggests a pathway for cyclo(His-Pro) formation that does not directly involve the mature TRH molecule. researchgate.net

Following the enzymatic removal of the pyroglutamyl residue from TRH or its precursors, the resulting dipeptide intermediate, His-Pro-NH2 or His-Pro-Gly, undergoes a spontaneous, non-enzymatic cyclization to form the stable diketopiperazine structure of cyclo(His-Pro). mdpi.comresearchgate.net This intramolecular cyclization is a key final step in its formation from TRH metabolism. researchgate.netnih.gov The proline residue in the dipeptide promotes a specific conformation that facilitates this cyclization process. mdpi.com This spontaneous cyclization occurs under physiological conditions. mdpi.com

Tissue and Fluid Distribution Studies

This compound has been identified in various tissues and fluids throughout the human body, with a notable presence in the central nervous system. nih.gov Its widespread distribution suggests it may have diverse physiological roles.

Immunoreactive this compound is widely distributed throughout the central nervous system. nih.govnih.gov Studies in rats have shown its presence throughout the brain, with concentrations ranging from 35-61 pmols/brain. nih.gov In adult human brains, cyclo(His-Pro) has been found in several regions, indicating its potential role in human brain function. nih.gov

The distribution is not uniform, with varying concentrations observed in different brain structures. nih.gov For instance, while TRH is concentrated in synaptosomes, cyclo(His-Pro) is not, suggesting it may not function as a classical neurotransmitter. nih.gov

The following table details the concentration of this compound in various regions of the adult human brain:

| Brain Region | Concentration (ng/mg protein) |

| Pituitary Stalk-Median Eminence | 2.2 |

| Olfactory Bulbs | 0.180 |

| Cerebellar Hemisphere | 0.168 |

| Whole Hypothalamus | 0.105 |

| Hippocampus | 0.080 |

| Occipital Cortex | 0.079 |

Data sourced from studies on adult human brain tissues obtained at autopsy. nih.gov

This compound is also present in the cerebrospinal fluid (CSF), further highlighting its presence within the central nervous system. nih.gov The levels of this peptide in the CSF can fluctuate in health and disease, suggesting it is a physiologically active molecule. nih.gov

Peripheral Tissue Distribution (Pancreas, Adrenal Cortex, Other Extraneural Tissues)

This compound (cyclo(His-Pro)) has been identified in various tissues outside of the central nervous system. hmdb.ca

Pancreas: In the human fetal pancreas, this compound immunoreactivity has been localized within the glucagon-containing A cells. nih.govbohrium.com Studies have shown that the same cells that test positive for glucagon (B607659) and glicentin also show the presence of this compound. nih.govbohrium.com This co-localization suggests a potential role for the peptide in pancreatic function. Further research indicates that the immunoreactivity is specifically found over the secretory granules within these A cells. nih.govbohrium.com This finding has led to the hypothesis that this compound and thyrotropin-releasing hormone (TRH), which is found in the B cells of the pancreas, have independent origins. nih.govbohrium.com

Adrenal Cortex: Specific binding sites for this compound have been demonstrated in the particulate fractions of the bovine adrenal cortex. nih.gov This binding is a specific process, as it is not observed in particulate fractions from the brain or pituitary gland. nih.gov The interaction with adrenal cortical particles is dependent on tissue concentration and has an optimal pH between 7 and 8. nih.gov The binding is also sensitive to temperature, being greater at 4°C than at 37°C, and can be inactivated by enzymatic treatment with trypsin or by boiling. nih.gov Kinetic analysis of this binding has identified a single class of binding sites. nih.gov

Other Extraneural Tissues: Beyond the pancreas and adrenal cortex, this compound has been detected in the gastrointestinal tract. hmdb.ca Additionally, binding of the peptide has been observed in liver particulate preparations. nih.gov

Presence in Biological Fluids (Blood, Serum, Urine, Semen)

This compound is present in various biological fluids, indicating its systemic distribution.

Blood and Serum: The compound has been detected and quantified in human blood. hmdb.ca

Urine: The presence of the diketopiperazine of histidylproline has been identified in human urine. nih.gov

Endogenous Forms and Carrier Associations

Current research primarily focuses on the direct detection and activity of this compound itself, and specific endogenous forms or carrier protein associations are not extensively detailed in the provided context. It is recognized as an endogenous brain peptide. nih.gov

Metabolic Fate and Degradation Pathways of this compound

The metabolic fate of this compound is characterized by a notable resistance to enzymatic breakdown.

Resistance to Enzymatic Degradation in vivo

A key characteristic of diketopiperazines, including those containing proline like this compound, is their high resistance to enzymatic degradation. nih.gov This structural stability contributes to their bioavailability and prolonged presence in biological systems. nih.gov

Elimination Mechanisms

The precise mechanisms for the elimination of this compound are not fully elucidated in the provided search results. However, its detection in urine suggests that renal excretion is one pathway for its removal from the body. nih.gov

Interactive Data Table: Peripheral Distribution of this compound

| Tissue | Finding | Species |

| Pancreas | Co-localized with glucagon in A cells | Human (fetal) |

| Adrenal Cortex | Specific binding sites identified | Bovine |

| Liver | Binding demonstrated in particulate fractions | Not specified |

| Gastrointestinal Tract | Detected | Not specified |

Interactive Data Table: Presence in Biological Fluids

| Fluid | Status | Concentration (Adult, Normal) |

| Blood | Detected and Quantified | 0.000022 (0.000011-0.000033) uM |

| Urine | Detected | Not quantified |

Mechanistic Insights into Biological Activities of Histidylproline Diketopiperazine

Neurobiological Systems Modulation

Histidylproline (B549896) diketopiperazine (CHP) exerts considerable influence over various neurobiological systems. Its interactions with key neurotransmitter pathways and its neuroprotective mechanisms are central to its physiological effects.

Interactions with Neurotransmitter Systems

CHP's engagement with neurotransmitter systems, especially the dopaminergic system, is a cornerstone of its neuroactivity. This interaction extends to influencing specific behaviors and cellular signaling pathways.

The effect of Histidylproline diketopiperazine on the dopaminergic system appears to be contingent on the specific brain region and the method of administration. Research involving intraventricular (icv) infusion of CHP in rats has demonstrated a significant impact on dopamine (B1211576) metabolism within the hypothalamus. In one study, icv administration of CHP led to a notable decrease in the ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine. This shift in the DOPAC/dopamine ratio suggests a reduction in dopamine turnover. Furthermore, this research indicated that CHP dose-dependently inhibits the uptake of dopamine in the rat hypothalamus, acting in a manner similar to dopamine uptake blockers like benztropine (B127874) and GBR12909. nih.gov

In contrast, studies examining the effects of systemic administration (intraperitoneal and intravenous) of CHP have yielded different results. An in vivo microdialysis study in anesthetized rats found that systemic treatment with CHP did not significantly alter the extracellular levels of dopamine or its metabolites, DOPAC and homovanillic acid (HVA), in the striatum. nih.gov These findings suggest that systemically administered CHP may not readily modify striatal dopaminergic neurotransmission. The discrepancy between these findings could be attributed to the different routes of administration and the distinct neurochemical environments of the hypothalamus versus the striatum.

This compound has been shown to modulate stereotypic behaviors, which are often associated with the dopaminergic system. A study investigating the interaction between CHP and dopamine agonists found that pretreatment with CHP augmented amphetamine-induced stereotypic behavior in rats. Amphetamine is known to increase synaptic dopamine primarily by promoting its release from presynaptic terminals. The potentiation of its effects by CHP suggests an indirect action at the presynaptic dopamine site or a modulation of other neurotransmitter systems that influence dopaminergic activity. nih.gov

Interestingly, the same study found that CHP pretreatment did not modify the stereotypic behaviors induced by apomorphine. nih.gov Apomorphine is a direct-acting dopamine receptor agonist. The lack of effect of CHP on apomorphine-induced behaviors further supports the hypothesis that CHP's influence on the dopaminergic system is likely mediated through presynaptic mechanisms rather than direct interaction with postsynaptic dopamine receptors.

Research suggests that this compound may exert some of its biological effects through the modulation of intracellular second messenger systems, including cyclic nucleotides. A comprehensive review has noted that both thyrotropin-releasing hormone (TRH) and its metabolite, cyclo (His-Pro), have reported effects on cyclic nucleotide levels. nih.gov

Further evidence for this mechanism comes from studies on the inhibition of prolactin secretion. It has been proposed that the inhibitory action of cyclo (His-Pro) on prolactin release may be primarily mediated by intracellular messengers such as cyclic nucleotides. nih.gov However, specific quantitative data detailing the direct effects of this compound on cyclic guanosine (B1672433) monophosphate (cGMP) levels are not extensively detailed in the currently available research.

Neuroprotective Mechanisms

A significant area of research into this compound revolves around its neuroprotective properties. These protective effects are, in part, attributed to its ability to counteract oxidative stress.

This compound and its isomers have demonstrated notable antioxidant capabilities. In an in vitro model of Alzheimer's disease using differentiated human neuroblastoma cells, isomers of CHP (referred to as cHP1-4) were shown to increase the total antioxidant capacity (TAC) of the cells. mdpi.comkcl.ac.uknih.gov This effect was observed without altering the total oxidative status (TOS) levels, indicating a boost in the cellular defense against oxidative damage. mdpi.comkcl.ac.uknih.gov The diketopiperazine ring structure itself is believed to play a crucial role in combating oxidative stress. mdpi.comnih.gov

Further mechanistic insight reveals that CHP can activate the Nrf2-driven antioxidant response. mdpi.comnih.gov The transcription factor Nrf2 is a key regulator of cellular antioxidant defenses. By activating this pathway, CHP can upregulate the expression of a variety of antioxidant and cytoprotective genes, thereby mitigating the damaging effects of oxidative stress.

The following table presents data on the increase in Total Antioxidant Capacity (TAC) in differentiated SH-SY5Y cells treated with different isomers of this compound.

| Isomer | Concentration | % Increase in Total Antioxidant Capacity (TAC) |

| cHP1 | 100 µM | 62.5% |

| cHP2 | 100 µM | 35.4% |

| cHP3 | 100 µM | 58.3% |

| cHP4 | 100 µM | 85.4% |

Modulation of Nrf2-NF-κB Signaling Pathway

This compound, also known as Cyclo(His-Pro) or cHP, has been shown to modulate inflammatory and stress responses through its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear factor-kappa B (NF-κB) signaling pathways. These two pathways are critical regulators of cellular responses to oxidative stress and inflammation, and a significant crosstalk exists between them.

Research has demonstrated that Cyclo(His-Pro) can suppress the pro-inflammatory NF-κB signaling pathway through a mechanism dependent on the activation of Nrf2 and the subsequent induction of heme oxygenase-1 (HO-1) nih.gov. In studies using rat pheochromocytoma PC12 cells, it was confirmed that Cyclo(His-Pro) inhibits the nuclear accumulation of NF-κB induced by the neurotoxin paraquat. This inhibitory effect was shown to be mediated by the Nrf2/heme oxygenase-1 pathway nih.gov.

The requirement of functional heme oxygenase-1 activity for the anti-inflammatory effects of Cyclo(His-Pro) was highlighted by the fact that zinc protoporphyrin IX, an inhibitor of HO-1, prevented the inhibition of NF-κB. Furthermore, the downstream gene products of NF-κB, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase 3 (MMP-3), were found to be down-regulated by Cyclo(His-Pro) nih.gov. This evidence underscores the role of Cyclo(His-Pro) as a modulator of the intricate balance between the antioxidant Nrf2 response and the pro-inflammatory NF-κB pathway, contributing to its neuroprotective and anti-inflammatory properties.

Attenuation of Amyloid-Beta Induced Cellular Damage

This compound has demonstrated a significant potential in mitigating the cellular damage induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. Studies on various isomers of Cyclo(His-Pro) (cHP1-4) have revealed their neuroprotective capabilities against Aβ₁₋₄₂-induced cell death in in vitro models of Alzheimer's disease using differentiated human neuroblastoma SH-SY5Y cells nih.govkcl.ac.uk.

The neuroprotective effects of these isomers are both concentration- and isomer-dependent. For instance, at a concentration of 100 μM, the cHP4 isomer was found to almost completely neutralize the cell death induced by Aβ₁₋₄₂ nih.gov. The protective effects of Cyclo(His-Pro) isomers against Aβ₁₋₄₂-induced neurotoxicity are further supported by a notable increase in total antioxidant capacity without altering the total oxidative status levels in the cellular model nih.govkcl.ac.uk.

The following interactive table summarizes the effects of different Cyclo(His-Pro) isomers on cell viability in the presence of Aβ₁₋₄₂-induced toxicity, as determined by MTT and lactate (B86563) dehydrogenase (LDH) release assays.

The order of effectiveness in preventing Aβ₁₋₄₂-induced cell death was determined to be cHP4 > cHP3 > cHP1 > cHP2, highlighting the therapeutic potential of specific isomers of this compound in combating amyloid-beta-related neurodegeneration kcl.ac.uk.

Regulation of ER Stress and Unfolded Protein Response

This compound has been found to ameliorate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which can lead to cellular dysfunction and apoptosis. The cellular response to ER stress is the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis.

In studies investigating the molecular genetic responses to Cyclo(His-Pro) isomers in an in vitro model of Alzheimer's disease, it was observed that these compounds modulate the expression of key genes involved in the ER stress-unfolded protein response pathway nih.gov. Among the genes studied, several were identified as being regulated by Cyclo(His-Pro), indicating a direct influence on this cellular stress response mechanism.

The following interactive table lists some of the key genes in the endoplasmic reticulum stress-unfolded protein response pathway that are modulated by this compound.

By modulating the expression of these genes, this compound can help to alleviate ER stress and promote cell survival, which is a crucial aspect of its neuroprotective effects.

Modulation of Excitotoxicity and Calcium Overload

Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. This overstimulation leads to a massive influx of calcium ions (Ca²⁺) into the cells, resulting in calcium overload, which in turn activates a cascade of neurotoxic events, including mitochondrial dysfunction and the activation of cell death pathways.

This compound has been reported to ameliorate excitotoxicity and calcium overload, contributing to its neuroprotective profile nih.gov. However, the precise mechanism of this action appears to be indirect rather than a direct blockade of calcium channels. A study on rat lactotrophs showed that Cyclo(His-Pro) did not have a direct effect on the basal cytosolic Ca²⁺ concentration or on the increase in Ca²⁺ induced by thyrotropin-releasing hormone (TRH) jst.go.jpnih.gov. This suggests that the inhibition of cellular processes by Cyclo(His-Pro) is likely mediated by other intracellular messengers, such as cyclic nucleotides, rather than by a direct interference with calcium influx nih.gov.

Therefore, the modulation of excitotoxicity and calcium overload by this compound is likely a consequence of its broader effects on cellular signaling, including its anti-inflammatory and antioxidant activities, which can mitigate the downstream damaging effects of excessive neuronal stimulation.

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in normal development and tissue homeostasis. However, dysregulation of apoptosis can contribute to various pathological conditions, including neurodegenerative diseases. This compound has been shown to exert anti-apoptotic effects, thereby protecting neuronal cells from death.

In the context of Alzheimer's disease, isomers of Cyclo(His-Pro) have been found to alleviate Aβ₁₋₄₂-induced apoptotic cell death in neuron-like cells kcl.ac.uk. The anti-apoptotic effects of these compounds have been investigated at the molecular level, revealing their ability to modulate the expression of key genes involved in the apoptosis pathway.

The following interactive table presents some of the key apoptosis-related genes that are modulated by this compound.

By influencing the expression of these genes, this compound can shift the balance from a pro-apoptotic to a pro-survival state, which is a key component of its neuroprotective activity.

Endocrine System Regulation

Modulation of Prolactin Secretion and Synthesis

This compound plays a significant role in the regulation of the endocrine system, particularly in modulating the secretion of prolactin from the anterior pituitary gland. Prolactin is a hormone involved in a wide range of physiological functions, including lactation, reproduction, and metabolism.

It has been established that this compound acts as an inhibitor of prolactin secretion mdpi.com. The primary mechanism of this inhibition involves the prevention of the transformation of a prereleasable form of prolactin within the anterior pituitary jst.go.jp. This inhibitory action has been observed in response to various stimuli that normally induce prolactin release, such as suckling and the administration of dopamine antagonists like domperidone (B1670879) jst.go.jp.

The inhibitory mechanism of Cyclo(His-Pro) on prolactin secretion is thought to involve an interaction with the dopaminergic system. Dopamine is a well-known physiological inhibitor of prolactin release. Studies have shown that the suppressive effect of Cyclo(His-Pro) on prolactin secretion is similar to that of dopamine, and when administered together, they produce a greater inhibitory effect than either compound alone jst.go.jp. This suggests that this compound may act in concert with or potentiate the inhibitory effects of dopamine on prolactin release.

Hypothalamic-Pituitary Axis Interactions

This compound (HPDKP), a cyclic dipeptide metabolite of thyrotropin-releasing hormone (TRH), exhibits complex interactions with the hypothalamic-pituitary axis. While TRH is a primary regulator of this axis, stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary, the precise role of HPDKP is still under investigation.

Studies have shown that HPDKP is found in significant concentrations in the hypothalamus and pituitary gland. Unlike TRH, which is found in a free form, HPDKP in the brain is often bound to a carrier molecule.

One of the key areas of research has been the effect of HPDKP on prolactin secretion. Some in vitro studies have indicated that HPDKP can suppress prolactin release from both normal rat pituitary glands and human pituitary tumor cells. One study on rat hemipituitary glands showed a slight but significant 18% suppression of prolactin release at a micromolar concentration of HPDKP. Another study using monolayer cell cultures from human prolactin-secreting microadenomas found that HPDKP suppressed prolactin release, and this inhibition was reversed by theophylline.

However, the effect of HPDKP on prolactin and TSH secretion is not universally consistent across all studies. Research in normal human subjects, as well as patients with microprolactinomas and primary hypothyroidism, found that intravenous administration of HPDKP did not alter basal or TRH-stimulated TSH and prolactin levels. This suggests that the regulatory role of HPDKP on the hypothalamic-pituitary axis may be nuanced and possibly dependent on specific physiological or pathological conditions.

Table 1: Summary of Research Findings on HPDKP and Hypothalamic-Pituitary Axis Interactions

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Prolactin Release | Rat hemipituitary glands and cultured dispersed normal pituitary cells | Slight but significant suppression of prolactin release (18%) at 1 µM concentration. Did not enhance dopamine-mediated inhibition or reverse TRH-mediated stimulation of prolactin release. | |

| Prolactin Secretion | Human pituitary tumor cell cultures (prolactin-secreting microadenomas) | HPDKP suppressed prolactin release. Theophylline reversed this inhibition. | |

| TSH and Prolactin Secretion | Normal human volunteers, patients with microprolactinomas, and patients with primary hypothyroidism | Intravenous HPDKP did not alter basal or TRH-stimulated TSH and prolactin levels. | |

| Distribution and Binding | Rat brain | HPDKP is localized in the pituitary and hypothalamus and is bound to a carrier molecule. |

Other Biological System Interactions

Beyond its interactions with the central nervous system and the hypothalamic-pituitary axis, this compound has been implicated in the regulation of other peripheral biological systems.

Pancreatic Secretion Regulation

Immunoreactivity for HPDKP has been identified within the pancreas, specifically co-localized with glucagon (B607659) in the A cells of the human fetal pancreas. This localization is distinct from that of its precursor, TRH, which is found in the B cells. The presence of HPDKP within the secretory granules of these cells suggests a potential role in the regulation of pancreatic hormone secretion. The independent origins of HPDKP and TRH within different pancreatic cell types point towards distinct physiological functions for each peptide within this organ.

Table 2: Localization of HPDKP in the Human Fetal Pancreas

| Cell Type | Co-localized Hormone | Location of Immunoreactivity | Reference |

|---|---|---|---|

| A cells | Glucagon/Glicentin | Secretory granules |

Regulatory Peptide Role in General Physiological Processes

This compound is recognized as a regulatory peptide with a range of biological activities, stemming from its origin as a metabolite of TRH. Peptide regulators have garnered significant attention for their roles in various pharmacological and medicinal contexts. The diverse biological properties of proline-based diketopiperazines, including HPDKP, are a subject of ongoing research. These compounds are noted for their structural and bio-functional diversity.

TRH itself has widespread effects beyond the hypothalamic-pituitary-thyroid axis, influencing the release of other hormones like growth hormone, vasopressin, and insulin, and acting as a neuromodulator in various brain regions. As a stable metabolite, HPDKP may mediate some of the broader physiological effects attributed to TRH. The identification of HPDKP in various tissues suggests its involvement in a wide array of physiological processes, although the specific mechanisms and extent of its role as a general regulatory peptide are still being elucidated.

Stereochemistry and Structure Activity Relationship Sar Studies of Histidylproline Diketopiperazine

Investigation of Isomeric Forms and Their Differential Biological Activities

The chirality of the amino acid precursors, histidine and proline, gives rise to four possible stereoisomers of histidylproline (B549896) diketopiperazine: cyclo(L-His-L-Pro), cyclo(D-His-D-Pro), cyclo(L-His-D-Pro), and cyclo(D-His-L-Pro). Research has demonstrated that these isomers possess distinct biological activities, highlighting the critical role of stereochemistry in their pharmacological effects.

A notable area of investigation has been the neuroprotective potential of these isomers, particularly in the context of Alzheimer's disease. A study on an in vitro model of Alzheimer's disease using differentiated human neuroblastoma cells (SH-SY5Y) exposed to amyloid-beta 1-42 (Aβ1-42) peptides revealed varying degrees of neuroprotection among the four isomers, which were designated as cHP1 through cHP4. mdpi.comescholarship.org

The study evaluated several key parameters to assess the neuroprotective effects of the isomers. One of the primary measures was the impact on acetylcholinesterase (AChE) activity, an enzyme implicated in the progression of Alzheimer's disease. mdpi.comescholarship.org The results indicated that at a concentration of 100 µM, some isomers were more effective at ameliorating the Aβ1-42-induced increase in AChE activity than others. mdpi.com

Furthermore, the antioxidant capacity of the isomers was assessed. The diketopiperazine ring itself is thought to be crucial in combating oxidative stress. mdpi.com The study found that the isomers, particularly cHP4, increased the total antioxidant capacity in the cellular model of Alzheimer's disease. mdpi.comescholarship.org This suggests that the stereochemical configuration influences the molecule's ability to mitigate oxidative damage, a key pathological feature of neurodegenerative diseases.

The differential activities of the isomers underscore the high degree of stereospecificity required for the biological interactions of histidylproline diketopiperazine. The spatial arrangement of the histidine and proline side chains, dictated by the L- or D-configuration of the amino acids, determines how the molecule fits into and interacts with its biological targets.

| Isomer | Effect on Aβ1-42-Induced Acetylcholinesterase (AChE) Activity (at 100 µM) | Impact on Total Antioxidant Capacity |

| cHP1 (cyclo(L-His-L-Pro)) | Ineffective against Aβ-induced AChE activity. mdpi.com | Increased total antioxidant capacity. mdpi.com |

| cHP2 (cyclo(D-His-L-Pro)) | Ineffective against Aβ-induced AChE activity. mdpi.com | Increased total antioxidant capacity. mdpi.com |

| cHP3 (cyclo(L-His-D-Pro)) | Slight amelioration of AChE activity. mdpi.com | Increased total antioxidant capacity. mdpi.com |

| cHP4 (cyclo(D-His-D-Pro)) | Slight amelioration of AChE activity. mdpi.com | Increased total antioxidant capacity. mdpi.comescholarship.org |

Conformation of the Diketopiperazine Ring and its Influence on Bioactivity

The 2,5-diketopiperazine (DKP) ring is the central structural motif of this compound. This six-membered ring is formed by the condensation of the two amino acids and adopts a conformation that is crucial for the molecule's biological activity. The DKP ring is generally a rigid and conformationally constrained scaffold. nih.gov This rigidity is a key feature that contributes to the stability of diketopiperazines against enzymatic degradation and allows for a defined spatial presentation of the amino acid side chains.

The conformation of the DKP ring is not perfectly planar and typically adopts a non-planar, puckered structure. The most common conformation is a "boat" form. umich.edu This boat-like structure is the energetically favorable conformation for many diketopiperazines, including those containing histidine. umich.edu The fusion of the proline's pyrrolidine (B122466) ring to the DKP nucleus in this compound further constrains the conformational flexibility of the molecule, leading to a more defined three-dimensional shape. nih.gov

This defined conformation is critical for the bioactivity of this compound as it dictates how the molecule interacts with its biological targets, such as receptors or enzymes. The specific orientation of the histidine and proline side chains, which project from the DKP ring, creates a unique pharmacophore that is recognized by its binding partners. For instance, the ability of this compound to bind to specific sites in the brain and other tissues is dependent on this precise three-dimensional arrangement. nih.govmdpi.com

The influence of the DKP ring's conformation on bioactivity is evident in the development of synthetic diketopiperazine-based compounds. For example, a diketopiperazine-forming dipeptidyl spacer has been developed for use in antibody-drug conjugates, where the stable and non-toxic nature of the formed diketopiperazine is a desirable characteristic. escholarship.org The inherent stability and defined conformation of the DKP ring make it an attractive scaffold in drug design.

Theoretical Modeling and Computational Approaches to Structure-Function Relationships

Theoretical modeling and computational chemistry have become indispensable tools for understanding the structure-function relationships of complex molecules like this compound. These methods provide insights into the molecule's conformational preferences, electronic properties, and interactions with biological targets at an atomic level.

Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, have been employed to predict the energetically favorable conformations of diketopiperazines. umich.edu For histidine-containing diketopiperazines like cyclo(His-Ala) and cyclo(His-Gly), molecular modeling has indicated that the boat conformation of the DKP ring is the most stable. umich.edu Such studies help to visualize the three-dimensional structure of these molecules and understand how their shape influences their biological activity.

Molecular dynamics (MD) simulations offer a more dynamic picture of the behavior of this compound and its interactions. MD simulations can model the movement of the molecule over time, providing insights into its conformational flexibility and how it might adapt its shape upon binding to a receptor. These simulations have been instrumental in understanding the chemoselectivity of enzymes that act on diketopiperazines by revealing differences in conformational flexibility and substrate positioning within the active site.

Computational docking is another powerful technique used to predict the binding mode of a ligand, such as this compound, to its receptor. By simulating the interaction between the ligand and the receptor's binding site, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and specificity. This information is invaluable for structure-activity relationship studies and for the rational design of new, more potent analogs.

The integration of docking and molecular dynamics has been successfully applied to study proline-based 2,5-diketopiperazines as potential inhibitors of biological targets. These computational approaches can help to screen large libraries of compounds and prioritize those with the most promising binding properties for further experimental testing. While specific computational studies focusing exclusively on this compound are part of a broader research landscape, the principles and methodologies are directly applicable and provide a framework for dissecting its complex structure-function profile.

Comparative Studies and Analogues of Histidylproline Diketopiperazine

Research on Stereoisomers of Histidylproline (B549896) Diketopiperazine

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological function. In the case of histidylproline diketopiperazine (cHP), research into its different stereoisomers has revealed varying degrees of efficacy in preclinical models of neurodegenerative disease.

A notable study investigated four stereoisomers of cHP, designated as cHP1, cHP2, cHP3, and cHP4, for their potential to protect against amyloid-beta (Aβ₁₋₄₂)-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease. The research, conducted on a human neuroblastoma cell line (SH-SY5Y), demonstrated that the neuroprotective effects of these isomers are dependent on their specific configuration.

The study found that all four isomers exhibited some level of neuroprotection; however, their effectiveness in mitigating Aβ₁₋₄₂-induced cell death varied. The isomers also showed differential effects on key biochemical markers associated with Alzheimer's disease pathology. For instance, the applications of the cHP isomers were found to alter the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Furthermore, the research highlighted the antioxidant potential of the cHP stereoisomers. All four isomers were observed to increase the total antioxidant capacity in the cellular model of Alzheimer's disease, with cHP4 demonstrating the most potent effect. This suggests that the stereochemical structure of cHP is a critical determinant of its ability to counteract oxidative stress, a contributing factor in neurodegeneration.

The findings underscore the importance of stereochemistry in the biological activity of this compound and suggest that specific isomers may hold greater therapeutic promise for neurodegenerative disorders.

Interactive Data Table: Neuroprotective and Antioxidant Effects of this compound Stereoisomers

| Stereoisomer | Neuroprotective Effect against Aβ₁₋₄₂-induced Cell Death | Modulation of Acetylcholinesterase (AChE) Activity | Impact on Total Antioxidant Capacity |

| cHP1 | Moderate | Altered | Increased |

| cHP2 | Moderate | Altered | Increased |

| cHP3 | Significant | Altered | Increased |

| cHP4 | Most Potent | Altered | Most Significant Increase |

This table summarizes the differential effects of four stereoisomers of this compound as observed in a preclinical in vitro model of Alzheimer's disease. The data indicates that while all isomers show some beneficial activity, their potency varies based on their stereochemical configuration.

Comparative Analysis with Other Diketopiperazines (e.g., Cyclo(His-Ala), Cyclo(His-Gly), DA-DKP)

This compound belongs to a large and diverse family of cyclic dipeptides known as diketopiperazines (DKPs). To better understand its unique properties, it is valuable to compare it with other members of this class, such as Cyclo(His-Ala), Cyclo(His-Gly), and DA-DKP (Cyclo(Asp-Ala)).

Cyclo(His-Ala) and Cyclo(His-Gly): These histidine-containing DKPs have been investigated for a range of biological activities. Research has shown that both Cyclo(His-Ala) and Cyclo(His-Gly) exhibit noteworthy anticancer properties. Specifically, Cyclo(His-Ala) has demonstrated the ability to inhibit the growth of various cancer cell lines, including HT-29 (colon), MCF-7 (breast), and HeLa (cervical) cells. nih.gov Cyclo(His-Gly) has also been found to inhibit the growth of MCF-7 cells. nih.gov

In addition to their anticancer potential, both compounds have been shown to have effects on the cardiovascular system. At a concentration of 100 microM, both Cyclo(His-Ala) and Cyclo(His-Gly) caused a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts. nih.gov Furthermore, they have been noted for their ability to inhibit thrombin, with Cyclo(His-Ala) showing a more potent effect in reducing the rate of fibrin (B1330869) formation. nih.gov While their antibacterial activity appears limited, both have shown significant inhibition of the fungus C. albicans. nih.gov

DA-DKP (Cyclo(Asp-Ala)): Information specifically detailing the biological activities of DA-DKP is less prevalent in publicly available research. However, as a member of the diketopiperazine family, it shares the core structural features that are recognized for their potential in drug discovery. The diverse biological activities observed in other DKPs, ranging from antimicrobial to neuroprotective effects, suggest that DA-DKP could also possess interesting pharmacological properties that warrant further investigation.

The comparison of this compound with these analogues highlights the structural and functional diversity within the DKP family. While they share a common chemical scaffold, the specific amino acid residues incorporated into the ring structure lead to distinct biological activity profiles.

Interactive Data Table: Comparative Biological Activities of Selected Diketopiperazines

| Compound | Anticancer Activity | Cardiovascular Effects | Antimicrobial Activity |

| This compound (cHP) | Neuroprotective effects observed in Alzheimer's disease models. | Not a primary focus of cited research. | Not a primary focus of cited research. |

| Cyclo(His-Ala) | Inhibits growth of HT-29, MCF-7, and HeLa cancer cells. nih.gov | Decreases heart rate, coronary flow, and left ventricular pressure; inhibits thrombin. nih.gov | Significant inhibition of C. albicans. nih.gov |

| Cyclo(His-Gly) | Inhibits growth of MCF-7 cancer cells. nih.gov | Decreases heart rate, coronary flow, and left ventricular pressure; inhibits thrombin. nih.gov | Significant inhibition of C. albicans. nih.gov |

| DA-DKP (Cyclo(Asp-Ala)) | Data not extensively available in cited sources. | Data not extensively available in cited sources. | Data not extensively available in cited sources. |

This table provides a comparative overview of the reported biological activities of this compound and other selected diketopiperazines, illustrating the diverse therapeutic potential within this class of compounds.

This compound as a Peptidomimetic Scaffold in Research

The rigid and conformationally constrained structure of diketopiperazines, particularly those containing a proline residue like this compound, makes them highly attractive as "peptidomimetic" scaffolds in drug discovery and medicinal chemistry. Peptidomimetics are molecules that are designed to mimic the structure and function of peptides but with improved properties, such as enhanced stability and oral bioavailability.

The diketopiperazine core provides a robust framework upon which various chemical functionalities can be appended. This allows for the systematic modification of the molecule to optimize its interaction with biological targets, such as receptors and enzymes. The inherent rigidity of the DKP ring helps to pre-organize the appended functional groups in a specific spatial orientation, which can lead to higher binding affinity and selectivity for the target protein.

Diketopiperazines are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets. The ability of the DKP scaffold to serve as a platform for the development of a wide range of bioactive compounds has been demonstrated in numerous studies.

In the context of this compound, its core structure has been the starting point for the design of analogues with potential therapeutic applications. By modifying the side chains of the histidine and proline residues or by introducing other chemical groups, researchers can explore a vast chemical space to identify new compounds with improved potency, selectivity, and pharmacokinetic properties. This approach has been instrumental in the exploration of new treatments for a variety of diseases, leveraging the stable and versatile nature of the diketopiperazine scaffold.

Future Directions and Emerging Research Areas

Elucidation of Comprehensive Molecular Mechanisms of Action

Future research will focus on unraveling the intricate molecular pathways through which histidylproline (B549896) diketopiperazine exerts its effects. While it is known to be a metabolite of thyrotropin-releasing hormone (TRH), its actions are often distinct from its parent compound. nih.gov Current studies have indicated that the neuroprotective properties of CHP isomers, such as cHP4, are linked to a variety of cellular processes. These include the modulation of apoptosis and necrosis, DNA repair mechanisms, management of oxidative and endoplasmic reticulum (ER) stress, regulation of mitochondrial energy metabolism, and modulation of immune responses. mdpi.com

Further investigation is needed to detail the specific signaling cascades involved. For instance, CHP has been shown to activate the Nrf2-driven antioxidant response and inhibit the pro-inflammatory NF-κB pathway. mdpi.com A deeper dive into these pathways will clarify how CHP orchestrates its protective effects at the molecular level. Advanced molecular and genetic analyses are being employed to identify the key genes and proteins that are targeted by CHP, providing a more complete picture of its mechanism of action. nih.gov

Identification and Characterization of Specific Receptors or Binding Sites

A significant hurdle in understanding the full scope of histidylproline diketopiperazine's activity is the definitive identification of its specific receptors. While specific membrane receptors have been identified for TRH in pituitary cells, similar receptors for CHP have not yet been found in the brain or pituitary. nih.gov However, evidence of specific binding to adrenal cortex membranes suggests that dedicated receptors for CHP do exist. nih.gov

Some research suggests that CHP might interact with a receptor that is dually coupled to both stimulatory and inhibitory G proteins. nih.gov Future efforts will likely involve the use of advanced biochemical and pharmacological techniques to isolate and characterize these putative receptors. Identifying these binding sites is a critical step toward understanding the specificity of CHP's actions and for the rational design of targeted therapeutics.

Exploration of Broader Biological Roles and Systemic Interplays

The biological activities of this compound are known to be widespread, and ongoing research aims to map out its full range of systemic effects. It has been shown to influence a variety of physiological processes, including the release of prolactin, thermoregulation, and central nervous system depression. nih.gov Furthermore, CHP has been found to inhibit the activity of (Na+ + K+)-ATPase, an essential enzyme for cellular function. nih.gov

The distribution of CHP in the brain, particularly in hypothalamic nuclei, differs from that of TRH, which suggests that not all CHP is derived from the breakdown of TRH. nih.gov This finding points to the possibility of independent synthesis and distinct physiological roles for CHP. nih.gov Understanding how CHP interacts with other signaling molecules and hormonal systems will be crucial in elucidating its broader biological significance.

Development of Advanced In Vitro and In Vivo Research Models

To further explore the multifaceted nature of this compound, the development of more sophisticated research models is essential. In the realm of in vitro studies, differentiated human neuroblastoma cell lines, such as SH-SY5Y, have been utilized to create models of neurodegenerative diseases like Alzheimer's disease. nih.gov These cellular models allow for detailed investigation into the neuroprotective mechanisms of CHP isomers. nih.gov

The following table details the in vitro model used in a study of CHP isomers and Alzheimer's disease:

| Model Component | Description | Purpose |

| Cell Line | Human SH-SY5Y neuroblastoma cells | To provide a human-derived neuronal cell type for study. |

| Differentiation | Treatment with all-trans retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) | To induce a mature, neuron-like phenotype. |

| Disease Induction | Administration of Amyloid-beta 1-42 (Aβ1-42) peptides | To mimic the pathological conditions of Alzheimer's disease. |

Future research will require the development of more complex in vitro systems, such as 3D organoids, that more accurately replicate the in vivo environment. In parallel, further in vivo studies in animal models are necessary to validate the findings from cell-based assays and to understand the systemic effects and therapeutic potential of CHP. mdpi.com

Investigation of Endogenous Regulation and Homeostatic Control

Understanding how the body naturally regulates the levels and activity of this compound is a key area for future research. As a metabolite of TRH, its production is linked to the metabolism of this hormone. nih.gov However, the distinct distribution of CHP compared to TRH suggests the possibility of other biosynthetic pathways. nih.gov

In the rat brain, CHP has been found to be bound to a carrier protein, which likely plays a role in its transport and bioavailability. nih.gov Research into the enzymes responsible for both the synthesis and degradation of CHP, as well as the factors that influence the expression and activity of its carrier protein, will provide valuable insights into its homeostatic control. Elucidating these regulatory mechanisms will be fundamental to understanding its physiological roles and its potential as a therapeutic agent.

Q & A

Q. What analytical methods are recommended for characterizing CHP purity and structure?

CHP is typically characterized using reverse-phase HPLC to assess purity (≥98%) . Advanced spectral techniques include GC-MS and LC-MS/MS for molecular weight and fragmentation pattern analysis, with predicted spectra available in databases like HMDB . NMR spectroscopy (1D and 2D) confirms stereochemistry and ring conformation, particularly at high magnetic field strengths (e.g., 800–900 MHz) . Methodological rigor requires cross-validation of spectral data with synthetic standards to resolve ambiguities in peak assignments.

Q. What are the optimal storage conditions for CHP to maintain stability?

CHP stability is temperature- and solvent-dependent:

- Powdered form : Store at -20°C for up to 3 years or 4°C for 2 years .

- Solubilized form : Store in -80°C for 6 months or -20°C for 1 month to minimize hydrolysis . Degradation pathways (e.g., oxidation at Met-3 or deamidation at Asn-10 in related peptides) should be monitored via accelerated stability testing under varying pH and temperature conditions .

Q. How is CHP synthesized, and what are common challenges in its preparation?

CHP is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-Pro-Wang resin to minimize diketopiperazine (DKP) formation during elongation . Key challenges include:

- Unwanted cyclization : Mitigated by optimizing coupling reagents (e.g., HATU) and avoiding prolonged deprotection steps .

- Stereochemical control : Enantiomeric purity is ensured using chiral HPLC post-synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in CHP’s biological distribution compared to TRH?

CHP and TRH exhibit divergent distributions in the CNS and periphery. To resolve origin-related contradictions:

- Use radioimmunoassays (RIA) with CHP-specific antibodies to quantify levels in tissues (e.g., rat pancreatic islets) .

- Employ 5,7-dihydroxytryptamine lesion models to show TRH depletion in spinal cord does not alter CHP levels, confirming independent biosynthesis pathways .

Q. What advanced spectroscopic techniques distinguish DKP from oxazolone structures in mass spectrometry?

- Infrared multiple photon dissociation (IRMPD) spectroscopy : Identifies characteristic amide I/II bands (1670–1765 cm⁻¹ for DKP vs. 1900 cm⁻¹ for oxazolone) .

- Hydrogen-deuterium exchange (HDX) : DKP ions incorporate 1 deuterium (slow exchange due to rigid rings), while oxazolones incorporate 3 deuteriums (rapid exchange) .

- Density functional theory (DFT) : Predicts IR spectra and stabilizes protonation sites (e.g., side-chain vs. carbonyl oxygen) .

Q. What experimental approaches investigate CHP’s role in modulating NF-κB signaling?

- In vitro models : Treat neuronal cultures with CHP (1–10 µM) and assess NF-κB nuclear translocation via immunofluorescence or subcellular fractionation followed by Western blot .

- Gene expression profiling : Use RNA-seq to identify CHP-dependent downregulation of NF-κB targets (e.g., IL-6, TNF-α) in microglial cells .

- Kinase activity assays : Measure CHP’s inhibition of IκB kinase (IKK) using recombinant proteins and ATP-analog probes .

Q. How do computational models enhance CHP derivative design and functional analysis?

- Substrate-permissive enzyme engineering : Apply machine learning to optimize diketopiperazine reverse prenyltransferases (e.g., NotF) for CHP analog synthesis .

- Molecular docking : Screen CHP derivatives against targets like dehydrosqualene synthase (CrtM) to predict antibacterial activity enhancements (e.g., halogenated analogs) .

- QSAR modeling : Correlate CHP’s imidazole ring geometry with antioxidant capacity using DFT-calculated descriptors (e.g., HOMO-LUMO gaps) .

Key Methodological Considerations

- Contradiction resolution : Cross-reference radioimmunoassay data with genetic knockout models to validate CHP’s biosynthetic independence from TRH .

- Degradation analysis : Combine LC-MS/MS and circular dichroism to track CHP’s stability under physiological conditions .

- Structural validation : Integrate action IRMPD with HDX-MS to confirm coexisting DKP and oxazolone ion populations in peptide fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.